Ethyl 3-ethoxyacrylate
Description
Significance as a Research Compound
Ethyl 3-ethoxyacrylate is a key chemical intermediate valued for its utility in constructing more complex molecular architectures. google.comguidechem.comguidechem.com Its significance stems from its reactivity, which allows it to participate in a wide array of chemical reactions. Researchers utilize it as a foundational building block in the synthesis of diverse organic compounds.
The compound's primary importance lies in its role as a precursor in the pharmaceutical industry. google.comguidechem.com It is instrumental in the synthesis of various medicinal compounds, including broad-spectrum quinolone antibiotics. google.com Furthermore, it is used in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, which is a principal impurity of the sedative-hypnotic drug, Zaleplon. chemicalbook.comfishersci.no
Beyond pharmaceuticals, this compound is a significant monomer and intermediate in materials science. guidechem.comcymitquimica.com It is employed in the production of acrylic pressure-sensitive adhesives and functional coatings. google.comguidechem.com The presence of both a double bond and an ester group allows for polymerization and further modification, making it a valuable component in the development of new polymers and materials with specific properties. cymitquimica.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1001-26-9 google.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₂O₃ google.com |
| Molecular Weight | 144.17 g/mol google.com |
| Boiling Point | 195-196 °C chemicalbook.comsigmaaldrich.com |
| Density | 0.998 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.446 chemicalbook.comsigmaaldrich.com |
Overview of Research Trajectories
The research involving this compound is multifaceted, primarily branching into medicinal chemistry and materials science.
In the field of medicinal chemistry, a major research trajectory focuses on the use of this compound and its derivatives, such as ethyl 2-cyano-3-ethoxyacrylate, as starting materials for the synthesis of heterocyclic compounds. These heterocyclic systems form the core of many biologically active molecules. Research has demonstrated its application in creating:
Pyrazolo[3,4-d]pyrimidines: These compounds have been investigated as potential anti-cancer agents. rsc.org
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines: Synthesized for evaluation as modulators of GABAA receptors. mdpi.com
Quinoline (B57606) Derivatives: Used in the development of novel antibacterial agents targeting Staphylococcus aureus and as inhibitors of Epidermal Growth Factor Receptor (EGF-R) kinase. researchgate.netmdpi.com
Pyrazolo[1,5-a]quinazolines: Also studied for their potential as GABAA receptor modulators. nih.gov
Another significant research path involves the development and optimization of synthetic methods for this compound itself. google.com Investigations focus on creating more efficient, environmentally friendly, and cost-effective "green" synthesis routes suitable for industrial-scale production, often highlighting advantages like mild reaction conditions and recyclable materials. guidechem.comgoogle.com
In materials science, research trajectories explore the incorporation of this compound into polymers to create specialized materials. cymitquimica.com Its structure is valuable for producing adhesives, coatings, and resins, where it can enhance properties like viscosity and adhesion. guidechem.comcymitquimica.com
Table 2: Selected Research Applications of this compound
| Research Area | Application | Resulting Compound Class | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of Anti-Cancer Agents | Pyrazolo[3,4-d]pyrimidines | rsc.org |
| Medicinal Chemistry | Synthesis of GABAA Receptor Modulators | Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines | mdpi.com |
| Medicinal Chemistry | Synthesis of Antibacterial Agents | 4-Piperazinylquinolines | mdpi.com |
| Medicinal Chemistry | Synthesis of Quinolone Antibiotics | Quinolones | google.com |
| Materials Science | Production of Adhesives and Coatings | Acrylic Polymers | guidechem.comcymitquimica.com |
| Organic Synthesis | Preparation of a Zaleplon Impurity | N-aryl-N-ethylacetamides | chemicalbook.comfishersci.no |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFPVUDTFABDH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301798 | |
| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-55-9, 1001-26-9 | |
| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5941-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3 ethyoxy-2-propenoate | |
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| Record name | Ethyl 3-ethoxyacrylate | |
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| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |
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| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E) | |
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| Record name | ETHYL 3 ETHYOXY-2-PROPENOATE | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 3 Ethoxyacrylate
Contemporary Laboratory Synthesis Routes
Traditional laboratory methods for synthesizing ethyl 3-ethoxyacrylate often rely on well-established organic reactions, providing reliable, albeit sometimes harsh, routes to the target molecule.
Dehydration and Condensation Strategies
Another approach begins with the reaction of trichloroacetyl chloride and vinyl ethyl ether. This is followed by the addition of diisopropylethylamine and ethanol (B145695). The resulting intermediate is then treated with potassium bisulfate while bubbling nitrogen through the mixture to facilitate the elimination reaction, yielding this compound. google.com This method has been reported to produce the final product in 80.8% yield with a purity of 98.0%. google.com
A Claisen-type condensation has also been employed, reacting p-anisaldehyde with ethyl ethoxyacetate. This base-catalyzed condensation of esters leads to the formation of a β-keto ester, which can then be further transformed. researchgate.net
Substitution Reactions in Synthesis
Substitution reactions offer another versatile avenue for the synthesis of this compound. One such method starts with ethyl cyanoacetate (B8463686) and ethanol, which are reacted in anhydrous diethyl ether with the introduction of hydrogen chloride gas. prepchem.com The resulting precipitate is treated with a potassium carbonate solution to yield ethyl 3-amino-3-ethoxyacrylate. prepchem.com
Another substitution pathway utilizes 3-sodium-2-propenoate and bromoethane (B45996) as starting materials. guidechem.com This reaction can be performed under solvent-free conditions with polyethylene (B3416737) glycol (PEG-400) acting as a phase transfer catalyst, promoting the reaction to proceed efficiently and with high yield. guidechem.com
Catalytic Synthesis Approaches
The development of catalytic methods has been instrumental in improving the efficiency and selectivity of this compound synthesis.
Heterogeneous Catalysis in this compound Formation (e.g., TiO₂-based systems)
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for recovery and recycling. eurekalert.org Titanium dioxide (TiO₂) is a notable support material for heterogeneous catalysts due to its high chemical and thermal stability, corrosion resistance, and its ability to stabilize metal nanoparticles on its surface. nih.govresearchgate.net These properties make TiO₂-supported catalysts highly effective in various organic transformations. researchgate.net For instance, palladium supported on TiO₂ has been shown to be an effective catalyst. In some applications, modifying a Pd/TiO₂ catalyst with triphenylphosphine (B44618) has been shown to significantly improve selectivity in hydrogenation reactions. rsc.org While direct synthesis of this compound using TiO₂-based catalysts is not extensively detailed in the provided results, the principles of heterogeneous catalysis and the properties of TiO₂ supports suggest their potential applicability in optimizing existing synthetic routes, for instance, in the dehydration/elimination steps. nih.govresearchgate.netmdpi.com
Palladium-Catalyzed Synthetic Pathways
Palladium catalysts are particularly prominent in carbon-carbon bond-forming reactions. The Mizoroki-Heck coupling reaction, for example, utilizes a palladium catalyst to couple this compound with aryl or heteroaryl halides. researchgate.net This reaction is valuable for creating more complex substituted alkoxyacrylates, which are precursors to β-ketoesters. researchgate.net Research has explored various palladium catalyst systems, including those supported on agarose, a naturally occurring and abundant polymer. researchgate.net
Another palladium-catalyzed approach involves the cross-coupling of ethyl (E)-3-bromoacrylate with 1-alkenylboronates. This reaction, often carried out in the presence of Pd(OAc)₂ and a phosphine (B1218219) ligand like PPh₃, produces 2,4-alkadienoates with good yields while maintaining the stereochemistry of the starting materials. oup.com Furthermore, palladium-catalyzed multicomponent reactions have been developed for the synthesis of complex heterocyclic structures where this compound can be a key building block. acs.org
Sustainable and Green Chemistry Synthesis Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, this has manifested in several ways.
One notable green approach involves the use of polyethylene glycol (PEG) as a reaction medium. niscair.res.inniscpr.res.in PEG is a non-toxic, biodegradable, and recyclable solvent that can facilitate reactions like the Michael addition. niscair.res.inniscpr.res.in For instance, the reaction of 2-amino-5-substituted thiadiazoles with ethyl 2-cyano-3-ethoxyacrylate in PEG-400 with potassium carbonate as a catalyst provides a one-pot synthesis of thiadiazolo[3,2-a]pyrimidine derivatives. niscair.res.in This method is praised for its simple operation and high yield. guidechem.com
The development of metal-free synthesis protocols also aligns with the principles of green chemistry. For example, acid-promoted rearrangements of arylmethyl azides in the presence of nucleophiles like this compound can lead to the formation of quinoline (B57606) derivatives without the need for a metal catalyst. acs.org Similarly, a method involving the reaction of trichloroacetyl chloride with vinyl ethyl ether followed by treatment with an organic base and an acid catalyst is described as a green synthesis technology due to the recyclability of the organic base and solvent, resulting in less waste. google.com
Below is a table summarizing some of the synthetic approaches for this compound:
| Methodology | Starting Materials | Key Reagents/Catalysts | Key Features | Reported Yield |
| Dehydration/Condensation | Trichloroacetyl chloride, Vinyl ethyl ether, Ethanol | Diisopropylethylamine, Potassium bisulfate | Multi-step process with a final elimination step. google.com | 80.8% google.com |
| Dehydration/Condensation | Ethyl acetate (B1210297), Sodium ethylate, Carbon monoxide, Ethanol | HCl | High-pressure reaction followed by elimination. google.com | ~43% (overall) google.com |
| Substitution Reaction | 3-sodium-2-propenoate, Bromoethane | Polyethylene glycol (PEG-400) | Solvent-free, phase transfer catalysis. guidechem.com | High guidechem.com |
| Palladium-Catalyzed Coupling | Ethyl (E)-3-bromoacrylate, 1-Alkenylboronates | Pd(OAc)₂, PPh₃ | Stereoselective cross-coupling. oup.com | Good oup.com |
| Green Synthesis (One-Pot) | 2-amino-5-substituted thiadiazoles, Ethyl 2-cyano-3-ethoxyacrylate | K₂CO₃, PEG-400 | Environmentally benign solvent, one-pot procedure. niscair.res.in | Not specified |
Eco-friendly Solvent Systems and Waste Minimization
The synthesis of this compound has been explored using environmentally benign solvent systems to reduce waste and environmental impact. One notable approach involves the use of polyethylene glycol (PEG), specifically PEG-400, as a reaction medium. guidechem.comniscair.res.in PEG is considered a "green" solvent due to its low toxicity, biodegradability, non-volatility, and recyclability. niscair.res.in In one method, the reaction of 3-sodium-2-propanoate with bromoethane is catalyzed by PEG-400 in a solvent-free system, offering advantages of simple operation and high yield. guidechem.com This phase-transfer catalysis approach promotes the reaction by facilitating the transfer of carboxylate ions into the liquid phase. guidechem.com
Another strategy for waste minimization is the implementation of solvent recovery systems. In a patented process for preparing this compound, the solvent ethanol is recovered from the filtrate via reduced pressure distillation and can be reused, contributing to a more sustainable and cost-effective process. google.com This method emphasizes the use of cheap, readily available raw materials and results in less waste, aligning with the principles of green chemistry. google.com
Optimized Reaction Conditions for Environmental Impact Reduction
Optimizing reaction conditions is crucial for minimizing the environmental footprint of this compound synthesis. Research has focused on employing milder reaction conditions and catalysts that are less harmful to the environment. For instance, a method utilizing trichloroacetyl chloride and vinyl ethyl ether operates at moderate temperatures (20-50°C) and employs an organic base and an acid catalyst, such as potassium bisulfate, which can be recovered. google.com This process is highlighted as being environmentally friendly with simple and convenient operation. google.com
The use of solid base catalysts, like sodium hydroxide-supported alumina (B75360) (Al₂O₃/NaOH), presents an alternative to traditional, more toxic catalysts. These heterogeneous catalysts can achieve high yields under milder conditions, simplify product purification, and be reused across multiple batches, thereby reducing waste. smolecule.com Furthermore, the choice of solvent and temperature has been shown to significantly impact yield and the formation of side products. For example, in one study, using xylene at 50°C resulted in a high yield, whereas higher temperatures led to increased side reactions, emphasizing the need for precise temperature control. smolecule.com
Industrial Scale-Up Research and Process Optimization
High-Yield Production Techniques
Several methods have been developed to achieve high yields of this compound on an industrial scale. One patented method reports yields as high as 86.1% with a purity of 98.8%. google.com This process involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and finally, acid-catalyzed reaction and distillation. google.com The use of readily available and inexpensive raw materials makes this a cost-effective option for industrial production. google.com
Another high-yield approach involves the reaction of ethyl acetate and sodium ethoxide with carbon monoxide to form formyl ethyl acetate sodium salt, which is then reacted with ethanol in the presence of catalytic amounts of HCl gas and CO2 under pressure. This method reports yields up to 87.4% and is considered suitable for industrialized production due to its short reaction process and high efficiency. google.com
The transesterification of alkyl acrylates with amino-alcohols, while not directly producing this compound, is a widely used method for related acrylate (B77674) derivatives and can achieve yields exceeding 95% when optimized for temperature and solvent selection. smolecule.com This highlights the potential for high-yield synthesis through careful process optimization.
Table 1: Comparison of High-Yield Synthesis Methods for this compound
| Method | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| From Trichloroacetyl Chloride and Vinyl Ethyl Ether | Trichloroacetyl chloride, Vinyl ethyl ether, Ethanol, Organic base, Acid catalyst | Reaction at 35°C, followed by heating to 100°C with nitrogen flow | 86.1% | google.com |
| From Ethyl Acetate and Sodium Ethoxide | Ethyl acetate, Sodium ethoxide, Carbon monoxide, Ethanol, HCl gas, CO2 | Pressurized reaction at 90°C and then 110°C | 87.4% | google.com |
Byproduct Minimization Strategies
Minimizing byproducts is a key aspect of process optimization for the industrial synthesis of this compound. One effective strategy is the removal of low-boiling-point byproducts under reduced pressure before proceeding with subsequent reaction steps. google.com This ensures a cleaner reaction and higher purity of the final product.
In the synthesis involving formyl ethyl acetate sodium salt, the use of a catalytic amount of HCl gas avoids the need for large quantities of acid, which can lead to unwanted side reactions and waste. google.com The direct conversion of the sodium salt to the target product under pressurized conditions also helps to reduce losses that might occur in intermediate steps. google.com
In transesterification reactions for similar acrylates, the continuous removal of byproducts like ethanol through azeotropic distillation is a critical step to drive the reaction equilibrium towards the product and prevent reversible reactions, thus minimizing byproduct concentration. smolecule.com
Mechanistic Elucidation of this compound Formation Reactions
Kinetic Studies of Synthetic Pathways
Kinetic studies provide valuable insights into the reaction mechanisms of this compound formation. In the synthesis of pyrazole (B372694) derivatives from ethyl 2-cyano-3-ethoxyacrylate, it was demonstrated that the reaction proceeds through a Michael addition/elimination mechanism. chim.it Kinetic conditions, such as using sodium ethoxide in ethanol at 0°C, favored the formation of one regioisomer, while thermodynamic conditions (ethanol at 70°C) led to another. chim.it This indicates a dynamic equilibration of the Michael adducts, where the kinetically favored product can rearrange to the thermodynamically more stable one. chim.it
The reaction of this compound in the synthesis of quinoline-3-carboxylates has been shown to proceed through a stepwise formal [4+2] cycloaddition. acs.org The nucleophilic this compound traps an N-aryliminium ion intermediate, leading to the formation of an oxocarbenium ion before intramolecular cyclization to yield the final product. acs.org
Investigation of Competing Reaction Channels
In the synthesis and subsequent reactions of this compound, the formation of desired products is often in competition with several side reactions. The distribution between the intended product and various byproducts is highly dependent on the specific reaction conditions, including temperature, solvent, catalysts, and the nature of the reactants. Understanding these competing reaction channels is crucial for optimizing synthetic routes and maximizing the yield and purity of the target molecule.
Research into the synthesis of related acrylate structures has highlighted several common competing pathways. For instance, in the preparation of substituted acrylates, side reactions can include the formation of stereoisomers (e.g., E/Z isomers), diacyl byproducts, and products arising from polymerization. The choice of solvent can dramatically influence reaction outcomes; for example, in reactions involving carbanion intermediates, dipolar aprotic solvents might favor undesired alkylation over the intended reaction pathway.
A significant challenge in reactions involving this compound and its derivatives is controlling regioselectivity, where reactants can combine in different orientations to form constitutional isomers. A detailed mechanistic study on the reaction of the closely related (E)-ethyl 2-cyano-3-ethoxyacrylate with methyl hydrazine (B178648) to form aminopyrazoles provides a clear illustration of competing kinetic and thermodynamic reaction pathways. chim.it
In this reaction, the initial Michael addition can produce two different adducts (12 and 13 in Scheme 4 of the study), one of which is favored under kinetic control (the latter, 13), while the other is more stable thermodynamically (the former, 12). chim.it This dynamic equilibrium allows for the selective formation of two different pyrazole regioisomers by carefully selecting the reaction conditions.
Under basic conditions at a low temperature (Sodium Ethoxide in Ethanol at 0 °C), the reaction is under kinetic control and rapidly forms the 3-aminopyrazole (B16455) isomer as the major product. chim.it Conversely, under neutral conditions at a higher temperature (Ethanol at 70 °C), the reaction is under thermodynamic control, allowing the initial adducts to equilibrate and form the more stable 5-aminopyrazole isomer. chim.it
The influence of reaction conditions on the final product distribution in the synthesis of aminopyrazoles from (E)-ethyl 2-cyano-3-ethoxyacrylate is summarized in the table below.
Table 1: Influence of Reaction Conditions on Product Distribution in Aminopyrazole Synthesis
| Condition Type | Reagents & Temperature | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| Kinetic Control | EtONa, EtOH, 0 °C | 3-Aminopyrazole (15) | 5-Aminopyrazole (14) | chim.it |
This example underscores the principle that subtle changes in the reaction environment can shift the process from one competing channel to another, leading to entirely different products. Other documented side reactions in syntheses involving acrylate precursors include the formation of low-boiling-point byproducts that must be removed by distillation. google.com Furthermore, when multiple reactive species are present, as in one-pot syntheses, the complexity of the reaction mixture can increase the likelihood of side reactions and the formation of associated byproducts.
Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Ethoxyacrylate
Nucleophilic Substitution Reactions
The electron-deficient nature of the double bond, enhanced by the ester group, makes Ethyl 3-ethoxyacrylate susceptible to nucleophilic attack, primarily through conjugate addition-elimination mechanisms.
The ethoxy group attached to the β-carbon is a key functional handle that can be displaced by various nucleophiles. This transformation, often proceeding through an addition-elimination pathway, is fundamental to the synthetic utility of EEA.
One significant reaction is transetherification, where the ethoxy group is exchanged with another alkoxy group. This can be seen in the tandem reaction of (E,Z)-ethyl 2-nitro-3-ethoxyacrylate with δ,ε-unsaturated alcohols, which leads to the formation of functionalized bicyclic nitronates through an initial transetherification step. researchgate.net
Nitrogen nucleophiles are also effective in displacing the ethoxy group. For instance, the reaction of C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)formamidine with ethyl 2-cyano-3-ethoxyacrylate (a closely related derivative) involves a nucleophilic attack by the amidine. mdpi.com This cyclocondensation reaction forms pyrimidine (B1678525) derivatives, demonstrating the displacement of the ethoxy group during heterocycle formation. mdpi.com Similarly, the condensation of hydrazines with derivatives like ethyl 2-cyano-3-ethoxyacrylate proceeds via nucleophilic attack and subsequent cyclization to form aminopyrazoles. chim.itiucr.org
The efficiency and selectivity of nucleophilic reactions involving this compound can be significantly improved through catalysis. Both Lewis acid and transition metal catalysts have been employed to activate the substrate and facilitate transformations.
Lewis Acid Catalysis: Lewis acids enhance the electrophilicity of the acrylate (B77674) system, promoting reactions with weak nucleophiles. Indium(III) bromide (InBr₃) has been shown to be an effective catalyst for the coupling reaction between electron-deficient alkenyl ethers, like EEA, and silyl (B83357) enolates. osaka-u.ac.jp This reaction proceeds via an addition-elimination mechanism to stereoselectively produce 1,5-dioxo-alk-2-enes. osaka-u.ac.jp The choice of Lewis acid is critical; studies have shown that catalysts with moderate Lewis acidity can be more effective than those with very high acidity for certain transformations. osaka-u.ac.jp
| Catalyst System | Nucleophile | Product Type | Yield | Reference |
| InBr₃ (5 mol%) | Silyl enolate | 1,5-Dioxo-alk-2-ene | 92% | osaka-u.ac.jp |
| Sc(OTf)₃ (5 mol%) | Silyl enolate | 1,5-Dioxo-alk-2-ene | 24% | osaka-u.ac.jp |
| Yb(OTf)₃ (5 mol%) | Silyl enolate | 1,5-Dioxo-alk-2-ene | <5% | osaka-u.ac.jp |
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon bonds. The Mizoroki-Heck coupling of this compound with aryl and heteroaryl halides has been developed using palladium catalysts. researchgate.net This reaction provides access to substituted alkoxyacrylates, which are valuable intermediates for synthesizing novel β-ketoesters. researchgate.net The use of specific biaryl phosphine (B1218219) ligands can minimize side reactions, such as C-3 arylation, when coupling with heteroaromatics like indoles. sci-hub.se
Oxidation and Reduction Processes
While the oxidation of the parent compound, this compound, is not extensively detailed in the literature, related oxidation reactions highlight potential pathways. The double bond and the ester group are potential sites for oxidation. General methods for the selective oxidation of α,β-unsaturated systems often employ reagents that can deliver oxygen to either the double bond (epoxidation) or cleave it (ozonolysis). Catalytic systems involving metalloporphyrins are known to catalyze the selective oxidation of unactivated C-H bonds, a technology that could potentially be applied to derivatives of EEA. nih.gov However, the primary focus in the literature remains on the nucleophilic and polymerization reactions of this specific substrate.
The ester functionality and the conjugated double bond in this compound can be selectively reduced under controlled conditions. The reduction of the ester group to a primary alcohol is a key transformation.
Research has demonstrated the reduction of (E)-mthis compound to (E)-3-ethoxyprop-2-en-1-ol. core.ac.uk This transformation can be achieved using reducing agents that selectively target the ester in the presence of the double bond. A study reported an 88% yield for this reduction. core.ac.uk The resulting allylic alcohol is a valuable chiral building block for further synthesis. core.ac.uk Similarly, ethyl 3,3-diethoxypropanoate, a stable precursor to EEA, can be reduced to its corresponding alcohol, which upon acidic treatment and elimination of ethanol (B145695), yields 3-ethoxyacrylate. orgsyn.org
| Substrate | Product | Yield | Reference |
| (E)-mthis compound | (E)-3-ethoxyprop-2-en-1-ol | 88% | core.ac.uk |
| Ethyl 3,3-diethoxypropanoate | 3-Ethoxyacrylate (via alcohol intermediate) | - | orgsyn.org |
Polymerization Mechanisms and Kinetics
This compound can undergo polymerization due to its acrylate functionality. cymitquimica.comguidechem.com The mechanisms of acrylate polymerization are complex and have been a subject of significant study, particularly for the parent compound, ethyl acrylate.
Theoretical studies on the spontaneous thermal polymerization of ethyl acrylate provide insight into the likely mechanisms for its derivatives. upenn.edu The self-initiation process is believed to involve the formation of diradical species. One proposed pathway is a [4+2] cycloaddition (Diels-Alder reaction) between two monomer units to form a dihydropyran dimer. upenn.edu Another pathway involves a [2+2] cycloaddition to form a cyclobutane (B1203170) dimer via a diradical transition state. upenn.edu
These dimers are typically not detected in large quantities, suggesting they are intermediates that undergo further reactions. upenn.edu A key step in generating the monoradical species that initiate the polymer chain is proposed to be a hydrogen abstraction from the intermediate diradical by a third monomer molecule. upenn.edu This self-initiation mechanism is considered the most probable initiating pathway in the spontaneous thermal polymerization of alkyl acrylates. upenn.edu The kinetics of such polymerizations are influenced by factors like temperature, solvent, and the presence of initiators or inhibitors.
Advanced Cross-Coupling and Cycloaddition Reactions
The electronic nature of this compound makes it a suitable substrate for sophisticated carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings and cycloadditions that lead to complex molecular architectures.
A significant application of this compound is its use in the Mizoroki-Heck coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of the acrylate with aryl or heteroaryl halides to form substituted alkoxyacrylates. researchgate.net These products are valuable intermediates as they can be hydrolyzed to yield novel β-ketoesters. researchgate.netresearchgate.netdntb.gov.ua The reaction is typically performed in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. nih.gov The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the acrylate double bond into the palladium-aryl bond and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov Research has shown this reaction to be highly stereoselective, yielding E-internal olefins in high to excellent yields. researchgate.net
Table 1: Examples of Mizoroki-Heck Coupling Conditions This table is illustrative and based on general findings for Heck reactions.
| Aryl Halide Example | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Iodotoluene | 1-iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (2 mol%) | K₂CO₃ (3 equiv.) | DMF | 200 (Microwave) | 83 nih.gov |
| Aryl Iodide | Generic Olefin | Indium(III) (catalyst) | - | Air-tolerant | - | High to Excellent researchgate.net |
| Iodo/Bromoarenes | Butyl Acrylate | Pd-Nanoparticles | Phosphane-free | Solvent-free | - | High Activity researchgate.net |
The products derived from this compound are key precursors for the synthesis of heterocyclic compounds. The β-ketoesters formed from the Mizoroki-Heck coupling are particularly useful intermediates for building a range of heterocyclic templates. researchgate.netresearchgate.net For example, a related compound, (E)-ethyl 2-cyano-3-ethoxyacrylate, undergoes condensation reactions with hydrazines to form substituted pyrazoles. tandfonline.comchim.it This process involves an initial Michael addition/elimination followed by an intramolecular cyclization. chim.it Similarly, reactions with urea (B33335) or thiourea (B124793) can lead to pyrimidine derivatives. tandfonline.com These examples highlight the utility of the carbon skeleton provided by ethoxyacrylates in constructing complex ring systems that are prevalent in medicinal and agricultural chemistry. tandfonline.com
Investigation of Isomeric Transformations
The geometry of the double bond in this compound is a critical aspect of its chemistry, influencing its reactivity and the stereochemistry of its products.
This compound can exist as E (entgegen) and Z (zusammen) geometric isomers due to the restricted rotation around the carbon-carbon double bond. osaka-u.ac.jp The E/Z designation is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number (Cahn-Ingold-Prelog rules). chemguide.co.uklibretexts.org For this compound, the substituents are H and CO₂Et on one carbon, and H and OEt on the other. The relative orientation of the higher-priority groups (CO₂Et and OEt) determines the isomer. The Z-isomer has these groups on the same side of the double bond, while the E-isomer has them on opposite sides. chemguide.co.uk
The stereochemistry of the starting acrylate can be crucial for the outcome of subsequent reactions. Studies have shown that reactions involving E/Z mixtures of this compound can proceed with high stereoselectivity, where the geometry of the product is determined by the transition state energetics. osaka-u.ac.jp For instance, in certain coupling reactions, the E-isomer of the product is selectively formed regardless of the initial E/Z ratio of the acrylate, which is attributed to steric factors like 1,3-allylic strain in the less stable transition state leading to the Z-product. osaka-u.ac.jp
Stereoselective Synthesis Applications
This compound serves as a versatile building block in stereoselective synthesis, enabling the controlled formation of specific stereoisomers. Its electronically biased double bond and the presence of multiple reaction sites allow it to participate in various transformations where the spatial arrangement of atoms is crucial. Researchers have utilized this compound in both diastereoselective and enantioselective reactions to construct complex molecular architectures with high precision.
One notable application is in the diastereoselective synthesis of substituted tetrahydroquinolines. acs.org This method involves a formal [4 + 2] cycloaddition reaction where this compound acts as a nucleophilic two-atom component. The reaction proceeds through a stepwise mechanism, initiated by the trapping of an N-aryliminium ion intermediate by the this compound. This leads to the formation of an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization to yield the tetrahydroquinoline products with high diastereoselectivity. acs.org This approach is valuable for creating substituted tetrahydroquinolines, a core structure in many biologically active compounds. acs.org
Another significant area of application is in palladium-catalyzed cross-coupling reactions for the synthesis of stereodefined conjugated 2,4-alkadienoates. oup.com These dienoates are important intermediates in the synthesis of natural products. oup.com In these reactions, 1-alkenylboronates are coupled with β-bromoacrylates. While the goal is to retain the original configuration of both coupling partners, the stereochemical outcome can be sensitive to the reaction conditions and the specific substrates used. For instance, the coupling of a 1-hexenylboronate with (Z)-3-bromoacrylate initially produced a mixture of (2Z,4E)- and (2E,4E)-nonadienoates. However, the stereoselectivity was significantly improved by using bis(diphenylphosphino)ferrocene as the palladium ligand, which facilitated the desired stereoselective coupling under milder conditions. oup.com
Furthermore, this compound and its derivatives participate in cycloaddition reactions that produce single diastereomers in high yields. For example, stereoselective reactions have been observed with substrates like 4-methoxystyrene (B147599) or 1-(4-methoxyphenyl)prop-1-ene, yielding a single diastereomeric product. thieme-connect.de This high level of stereocontrol highlights the utility of the acrylate scaffold in directing the formation of specific isomers.
The following table summarizes key findings in the stereoselective application of this compound and related compounds.
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Stereoselectivity | Yield | Reference |
| Formal [4+2] Cycloaddition | N-aryliminium ions, this compound | Acid promoter | Tetrahydroquinolines | High diastereoselectivity | Not specified | acs.org |
| Palladium-Catalyzed Cross-Coupling | 1-Hexenylboronate, (Z)-3-Bromoacrylate | Pd(OAc)₂, PPh₃, Na₂CO₃ | Ethyl (2Z,4E)- and (2E,4E)-nonadienoate mixture | 63:37 ratio | Not specified | oup.com |
| Palladium-Catalyzed Cross-Coupling | 1-Hexenylboronate, (Z)-3-Bromoacrylate | Palladium with bis(diphenylphosphino)ferrocene ligand | Ethyl (2Z,4E)-nonadienoate | Stereoselective | Not specified | oup.com |
| Cycloaddition | Ethyl 2-cyano-3-ethoxyacrylate derivative, 4-Methoxystyrene | Not specified | Cycloadduct | Single diastereomer | High | thieme-connect.de |
| Cycloaddition | Ethyl 2-cyano-3-ethoxyacrylate derivative, 1-(4-Methoxyphenyl)prop-1-ene | Not specified | Cycloadduct | Single diastereomer | High | thieme-connect.de |
Derivatives and Analogues of Ethyl 3 Ethoxyacrylate: Synthesis and Reactivity
Synthesis and Chemical Transformations of Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a valuable intermediate in chemical synthesis. sigmaaldrich.comchemicalbook.com
Synthesis:
A common method for the synthesis of ethyl 3-amino-3-ethoxyacrylate involves the reaction of ethyl cyanoacetate (B8463686) with ethanol (B145695) in the presence of hydrogen chloride gas. In a typical procedure, ethyl cyanoacetate and ethanol are dissolved in anhydrous diethyl ether and cooled. prepchem.com Hydrogen chloride gas is then introduced, leading to the precipitation of a white solid after several days of refrigeration. prepchem.com This solid, the hydrochloride salt, is collected and can be further purified. To obtain the free base, the precipitate is resuspended in diethyl ether and treated with a strong aqueous base, such as a 40% potassium carbonate solution, at low temperatures. prepchem.com After separation and drying of the ether layer, the final product, ethyl 3-amino-3-ethoxyacrylate, can be isolated by distillation under reduced pressure. prepchem.com
| Reactants | Reagents | Solvent | Key Conditions | Product |
| Ethyl cyanoacetate, Ethanol | Hydrogen chloride gas | Anhydrous diethyl ether | Cooled to 0°C, refrigeration | Ethyl 3-amino-3-ethoxyacrylate hydrochloride |
| Ethyl 3-amino-3-ethoxyacrylate hydrochloride | 40% Aqueous potassium carbonate | Diethyl ether | Cooled to 0°C | Ethyl 3-amino-3-ethoxyacrylate |
Synthesis and Reactivity of Ethyl 2-Cyano-3-Ethoxyacrylate
Ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, is a key building block in organic synthesis, particularly for heterocyclic compounds. cymitquimica.com It is a colorless to pale yellow liquid with a characteristic fruity odor. cymitquimica.com
Synthesis:
One established method for synthesizing ethyl 2-cyano-3-ethoxyacrylate is the Knoevenagel condensation. This involves the reaction of ethyl cyanoacetate with an appropriate orthoformate, such as triethyl orthoformate, often in the presence of a catalyst like acetic anhydride (B1165640). Refluxing equimolar amounts of the reactants in glacial acetic acid for several hours can yield the desired product.
Another synthetic route involves the reaction of ethyl cyanoacetate with carbon disulfide and dimethyl sulfate (B86663) to first produce ethyl 2-cyano-3,3-dimethythioacrylate. researchgate.net This intermediate can then be further reacted to yield various derivatives.
Reactivity:
The reactivity of ethyl 2-cyano-3-ethoxyacrylate is characterized by its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of various heterocyclic systems. For instance, it reacts with hydrazines to form pyrazole (B372694) derivatives. chim.itsci-hub.se The reaction with phenylhydrazine (B124118), for example, yields ethyl 5-amino-1-phenylpyrazole-4-carboxylate. Similarly, reaction with thiourea (B124793) under basic conditions can produce ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
Mechanistic Studies of Aminopyrazole Formation from Cyano-Derivatives
The reaction between ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazines can lead to the formation of different aminopyrazole regioisomers. Mechanistic studies have provided insights into controlling this regioselectivity.
A detailed study on the reaction with methyl hydrazine (B178648) demonstrated that the reaction proceeds through Michael addition-elimination to form two adducts. chim.it The kinetically favored product and the thermodynamically favored product can be selectively obtained by controlling the reaction conditions. chim.it For instance, using sodium ethoxide in ethanol at 0°C favors the kinetic product (3-aminopyrazole), while conducting the reaction in ethanol at 70°C leads to the thermodynamic product (5-aminopyrazole). chim.it The steric hindrance of the substituent on the hydrazine also plays a role, with bulkier groups favoring the formation of the 5-aminopyrazole isomer. chim.it
Microwave activation has been shown to significantly reduce reaction times without altering the regiochemical outcome. chim.it
Functionalized Ethyl 3-Ethoxyacrylate Derivatives for Targeted Applications
The core structure of this compound can be functionalized to create derivatives with specific properties for targeted applications, particularly in medicinal chemistry.
For example, (Z)-ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is an important intermediate in the synthesis of quinolone antibiotics. The trifluorobenzoyl group enhances the lipophilicity and metabolic stability of the resulting pharmaceutical compounds. The reactivity of this derivative is influenced by the ethoxy group, which favors electrophilic additions, a crucial step in the cyclization process for quinolone formation.
Another area of application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown potential as anti-cancer agents. rsc.org In these syntheses, ethyl 2-cyano-3-ethoxyacrylate is reacted with various substituted hydrazines to form the core pyrazole ring, which is then further elaborated to create the final complex molecules. rsc.org
Exploration of Other Alkoxyacrylate Analogues
The synthetic methodologies and reactivity principles observed with this compound and its derivatives can be extended to other alkoxyacrylate analogues. These analogues, where the ethoxy group is replaced by other alkoxy or functional groups, offer opportunities to fine-tune the electronic and steric properties of the molecule, leading to new reactivity patterns and applications.
Research into the synthesis and reactivity of various alkynyl sulfonamides has led to the development of analogues that exhibit similar reactivity to alkynyl sulfonamides in addition-elimination reactions, forming ynol ethers. ucl.ac.uk The exploration of these analogues expands the toolbox for organic chemists, enabling the synthesis of a wider range of complex molecules. ucl.ac.uk
Furthermore, the synthesis of nucleoside analogues has been explored, demonstrating the versatility of these types of compounds in creating molecules with potential biological activity. researchgate.net
Applications of Ethyl 3 Ethoxyacrylate in Advanced Organic Synthesis
Strategic Building Block in Complex Molecule Construction
The reactivity of ethyl 3-ethoxyacrylate makes it a valuable component in the synthesis of intricate organic molecules. guidechem.com Its utility as a starting material allows for the creation of more complex structures, finding applications in various chemical syntheses. guidechem.com
Synthesis of β-Ketoesters
This compound serves as a precursor in the synthesis of β-ketoesters. One notable method involves a Claisen-type condensation. For instance, the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate has been achieved from p-anisaldehyde and ethyl ethoxyacetate, where an excess of the ester unexpectedly promoted the elimination step. researchgate.net This process has been successfully scaled up, demonstrating its industrial viability. researchgate.net
Another approach involves the palladium-catalyzed cross-coupling of aryl iodides with this compound to produce ethyl β-ethoxycinnamates, which are precursors to β-ketoesters. researchgate.net Furthermore, arylmethyl azides can react with this compound in the presence of triflic acid to form quinoline (B57606) esters through a domino cyclization-oxidation sequence, which can then be converted to β-ketoesters.
Table 1: Synthesis of β-Ketoester Precursors from this compound
| Starting Materials | Reagents | Product | Application |
| p-Anisaldehyde, Ethyl ethoxyacetate | Base (for Claisen condensation) | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | Precursor to β-ketoesters |
| Aryl iodides, this compound | Palladium-charcoal | Ethyl β-ethoxycinnamates | Precursor to β-ketoesters |
| Arylmethyl azides, this compound | Triflic acid, DDQ | Quinolone esters | Intermediate for β-ketoesters |
Preparation of Intermediates for Quinolone Antibiotics
This compound is a key intermediate in the synthesis of quinolone antibiotics. The Gould-Jacobs reaction is a well-established method for constructing the quinoline core, which often involves the reaction of an aniline (B41778) derivative with an acrylate (B77674) derivative like ethyl 2-cyano-3-ethoxyacrylate. mdpi.com For example, 3,4-dimethoxyaniline (B48930) reacts with ethyl 2-cyano-3-ethoxyacrylate to form an intermediate that is subsequently cyclized at high temperatures to yield 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile, a key precursor for quinolone antibiotics. mdpi.com
Microwave-assisted synthesis has also been employed for the efficient production of 4-quinolone derivatives from anilines and acrylates. researchgate.net This method offers advantages such as shorter reaction times and good yields. researchgate.net The tandem condensation/cyclization reaction of anilines with ethyl 2-cyano-3-ethoxyacrylate under microwave irradiation leads to 4-quinolones in good yields without the need for chromatographic purification. researchgate.net
Precursor in Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds due to its reactive nature. orgsyn.org It is considered a promising synthon for various diazoles and diazines. scielo.org.mx
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives Synthesis
The reaction of 3,5-diaminopyrazole derivatives with ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like triethylamine (B128534) (TEA) in ethanol (B145695) yields novel pyrazolo[1,5-a]pyrimidine derivatives. innovareacademics.ininnovareacademics.in This cyclocondensation reaction is a key step in constructing this fused heterocyclic system. innovareacademics.ininnovareacademics.in For instance, the treatment of 3,5-diaminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidines. innovareacademics.ininnovareacademics.in
Furthermore, this compound is used in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the drug Zaleplon. chemicalbook.com The synthesis involves the reaction of [4-(2-Ethyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-phenyl]-hydrazine with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of sodium acetate (B1210297). google.com
Formation of Fused Diazoles and Diazines
This compound is a key synthon for various diazoles and diazines. scielo.org.mx Its thermal condensation with other reagents, often without isolation of the intermediate ethoxyacrylate, leads to the formation of fused heterocyclic systems. scielo.org.mx For example, the reaction of ethyl 2-cyano-3-ethoxyacrylate with N1,N3-diarylmalonamides has been developed to synthesize ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. osi.lv
Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazole (B372694) Scaffolds
This compound plays a crucial role in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole scaffolds, which are important in medicinal chemistry. ekb.egresearchgate.net An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate involves the condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate. researchgate.netnih.gov This pyrazole derivative can then be used in cyclocondensation reactions to furnish a series of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netnih.gov
Similarly, the reaction between phenylhydrazine (B124118) and ethyl 2-cyano-3-ethoxyacrylate leads to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which can be subsequently cyclized with formamide (B127407) to yield pyrazolo[3,4-d]pyrimidines. ekb.eg
Table 2: Heterocyclic Scaffolds Synthesized from this compound Derivatives
| Reactant with this compound derivative | Resulting Heterocyclic Scaffold |
| 3,5-Diaminopyrazole derivatives | Pyrazolo[1,5-a]pyrimidine |
| N1,N3-Diarylmalonamides | Dihydropyridine |
| 4-Methylbenzenesulfonylhydrazide | Pyrazole, Pyrazolo[3,4-d]pyrimidine |
| Phenylhydrazine | Pyrazole, Pyrazolo[3,4-d]pyrimidine |
Role in Natural Product Synthesis Approaches
The structural framework of this compound and its derivatives serves as a valuable synthon in the assembly of complex natural products. The β-alkoxyacrylate motif is particularly useful for introducing specific functionalities and for participating in key bond-forming reactions during total synthesis.
One notable application is in the synthesis of macrolides. For instance, a key transformation in the total synthesis of the cytotoxic macrolide (-)-amphidinolide K involves the radical cyclization of a homopropargylic β-alkoxyacrylate. nih.gov Amphidinolides are a family of marine-derived macrolides known for their potent biological activities, and their complex structures present significant synthetic challenges. ub.edu The use of a β-alkoxyacrylate fragment in this context highlights its utility in forming crucial cyclic systems within these large, intricate molecules. nih.gov
Furthermore, precursors and derivatives of this compound are instrumental in the synthesis of various alkaloids and iridoids. Ethyl 3,3-diethoxypropanoate, which can be converted to this compound through the elimination of ethanol, is a stable precursor to the unstable 3-formylpropanoate. orgsyn.org A formylated derivative, methyl 2-formyl-3-oxopropanoate, has been directly employed in the synthesis of ipecacuanha alkaloids and iridoids. orgsyn.orgorgsyn.org Ipecac alkaloids, such as emetine (B1671215) and cephaeline, are known for their medicinal properties. nih.gov This demonstrates that the core structure provided by this compound is a key component for accessing the heterocyclic systems central to these natural product classes. orgsyn.org
| Natural Product Class | Key Intermediate/Motif | Synthetic Application |
| Macrolides (e.g., Amphidinolide K) | Homopropargylic β-alkoxyacrylate | Radical cyclization to form the macrolide core. nih.gov |
| Ipecacuanha Alkaloids | Methyl 2-formyl-3-oxopropanoate (derived from the structural class of this compound) | Building block for the alkaloid skeleton. orgsyn.orgorgsyn.org |
| Iridoids | Methyl 2-formyl-3-oxopropanoate (derived from the structural class of this compound) | Precursor for constructing the iridoid framework. orgsyn.orgorgsyn.org |
Development of Novel Synthetic Routes Utilizing this compound
The unique reactivity of this compound has been exploited in the development of novel synthetic methodologies, particularly for the construction of medicinally relevant heterocyclic compounds.
A significant recent development is a new synthetic route for Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. nih.govexaly.com A computational study has elucidated a novel, eight-step synthesis of Dasatinib starting from (E)-ethyl 3-ethoxyacrylate. nih.govexaly.comresearchgate.net This proposed route is shorter than previously reported methods and is predicted to be highly efficient, with a low energy barrier for the key reaction steps. nih.govexaly.com
This compound is also a key reactant in domino reactions for synthesizing quinoline derivatives. A convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters has been developed using arylmethyl azides and this compound. organic-chemistry.org The process involves an acid-promoted rearrangement, addition, intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation to furnish the quinoline products in moderate to excellent yields. organic-chemistry.org
The compound serves as a versatile precursor for a variety of other heterocyclic systems. It is used in the preparation of pyrazolo[1,5-a]pyrimidine derivatives, which are often investigated for their biological activities. google.com For example, it reacts with 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester to form ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate. google.com It is also used to prepare N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, an impurity of the sedative-hypnotic drug Zaleplon. alkalisci.com
Furthermore, its reaction with malonic acid N-arylamidoesters in the presence of triethylamine leads to the formation of diethyl 1-aryl-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarboxylates. nih.gov Another novel application is in the efficient, five-step synthesis of a trisubstituted 1,6-naphthyridone, which is an intermediate for p38 MAP kinase inhibitors. nih.gov In this synthesis, treatment of a differentially protected enamide imide with potassium tert-butoxide and 3-ethoxyacrylate quantitatively produces a key lactam intermediate. nih.gov
| Synthetic Target | Reactants | Key Reaction Type |
| Dasatinib | (E)-Ethyl 3-ethoxyacrylate | Multi-step synthesis involving cyclization and halogenation. nih.govexaly.com |
| Quinoline-3-carboxylates | Arylmethyl azides, this compound | Domino process (rearrangement, addition, cyclization, oxidation). organic-chemistry.org |
| Pyrazolo[1,5-a]pyrimidines | 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester, this compound | Condensation/Cyclization. google.com |
| 1,2-Dihydropyridines | Malonic acid N-arylamidoesters, this compound | Michael addition followed by cyclization. nih.gov |
| 1,6-Naphthyridone intermediate | Enamide imide, 3-Ethoxyacrylate | Anionic addition/Cyclization. nih.gov |
Medicinal Chemistry Research and Biological Activity Profiling of Ethyl 3 Ethoxyacrylate and Its Derivatives
Application in Pharmaceutical Compound Synthesis
As a critical pharmaceutical intermediate, ethyl 3-ethoxyacrylate serves as a precursor in the synthesis of several therapeutic agents. nbinno.com Its utility stems from its function as a stable and manageable form of a 3-formylpropanoate, which is essential for constructing intricate molecular frameworks, especially diverse heterocyclic compounds that are fundamental to many biologically active molecules. nbinno.comnsf.gov
Synthesis of Antibiotics (e.g., Levofloxacin (B1675101), Ciprofloxacin (B1669076) Hydrochloride)
This compound is a pivotal starting material in the industrial synthesis of several potent fluoroquinolone antibiotics. Its structure is integral to forming the core quinolone ring, which is characteristic of this class of drugs.
Levofloxacin: The synthesis of Levofloxacin, a widely used broad-spectrum antibiotic, can be achieved using an intermediate derived from this compound. nsf.gov One patented process begins with 2,3,4,5-tetrafluoro benzoic acid, which is converted into ethyl-2-(2,3,4,5-tetrafluoro benzoyl)-3-ethoxy acrylate (B77674). This key intermediate is then condensed with (S)-2-amino-1-propanol to build the essential benzoxazine (B1645224) ring system of Levofloxacin.
Ciprofloxacin Hydrochloride: This compound is another major fluoroquinolone antibiotic whose synthesis can involve this compound. researchgate.net The general synthetic strategy for ciprofloxacin often involves the reaction of a β-ketoester with triethylorthoformate and acetic anhydride (B1165640) to produce an enol ether, a structure closely related to this compound. This subsequent enol ether is reacted with cyclopropylamine (B47189) to form a key intermediate which is then cyclized and further reacted with piperazine (B1678402) to yield ciprofloxacin.
| Starting Material | Key Intermediate | Final Antibiotic Product |
|---|---|---|
| This compound derivative | Ethyl-2-(2,3,4,5-tetrafluoro benzoyl)-3-ethoxy acrylate | Levofloxacin |
| This compound or related enol ether | Enol ether of a β-ketoester | Ciprofloxacin |
Precursors for Anti-Inflammatory Agents
While the acrylate chemical scaffold is present in various compounds investigated for pharmacological activity, the reviewed scientific literature does not prominently feature this compound as a direct and common precursor in the synthesis of established anti-inflammatory agents. Research in this area often focuses on other acrylate and methacrylate (B99206) derivatives tailored for anti-inflammatory effects. nih.govmdpi.com
Development of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide Analogues
This compound and its close chemical relatives are instrumental in the synthesis of fused heterocyclic systems like pyrazolopyrimidines. These structures form the core of various pharmacologically active compounds, including analogues of Zaleplon, a sedative-hypnotic. Specifically, this compound is used in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a regioisomer of Zaleplon.
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved using a related compound, ethyl 2-cyano-3-ethoxyacrylate. nih.gov In this process, the ethoxyacrylate derivative reacts with a hydrazine (B178648) compound (e.g., phenylhydrazine) to form a substituted aminopyrazole. nih.gov This pyrazole (B372694) intermediate is then cyclized, often by heating with formamide (B127407), to construct the fused pyrimidine (B1678525) ring, yielding the final pyrazolopyrimidine skeleton. nih.gov This synthetic strategy highlights the importance of ethoxyacrylate building blocks in accessing this class of compounds.
Investigation of Antimicrobial Efficacy
The antimicrobial significance of this compound is primarily linked to the potent activity of the final drug products synthesized from it. However, research into acrylate derivatives themselves has revealed intrinsic antimicrobial properties and mechanisms of action.
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
The most notable contribution of this compound to antimicrobial therapy is its role in producing fluoroquinolones like Levofloxacin and Ciprofloxacin. These antibiotics are renowned for their powerful, broad-spectrum activity, effectively targeting a wide range of both Gram-positive and Gram-negative pathogenic bacteria. Ciprofloxacin, for example, functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.
While this compound itself is not primarily used as an antibiotic, some related acrylate compounds have been studied for their inherent antimicrobial effects. For instance, ethyl-cyanoacrylate has demonstrated in vitro bactericidal activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiela pneumoniae. arvojournals.org
| Antibiotic (Derived from this compound precursor) | Activity against Gram-Positive Bacteria (Example) | Activity against Gram-Negative Bacteria (Example) |
|---|---|---|
| Levofloxacin | Staphylococcus aureus | Escherichia coli |
| Ciprofloxacin | Streptococcus pneumoniae | Pseudomonas aeruginosa |
Mechanism of Action: Bacterial Cell Membrane Disruption
While fluoroquinolones synthesized from this compound act on bacterial DNA, a distinct and significant area of research focuses on acrylate derivatives, such as methacrylate copolymers, that target and disrupt the bacterial cell membrane. doi.orgnih.gov This mechanism offers a promising strategy for combating antibiotic resistance, as it involves a direct physical attack on the cell that is difficult for bacteria to develop resistance against. doi.org
The mechanism of these antimicrobial polymers involves a multi-step process:
Electrostatic Attraction: The polymers are typically cationic (positively charged). They are electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. doi.org
Membrane Insertion and Disruption: Upon binding, the hydrophobic (water-repelling) portions of the polymer insert themselves into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structural integrity. nsf.gov
Permeabilization and Cell Death: The disruption leads to the formation of pores or domains, causing the membrane to become permeable. nsf.govacs.org This results in the leakage of essential intracellular contents, a collapse of the membrane potential, and ultimately, cell death. nsf.govnih.gov
Studies using model bacterial membranes have shown that these methacrylate copolymers can cause a "burst" of vesicles or reorganize membrane lipids to form distinct domains, leading to catastrophic failure of the membrane barrier. nsf.gov This direct, membranolytic mode of action is a hallmark of many antimicrobial peptides (AMPs), which these synthetic polymers are designed to mimic. nsf.govnih.gov
Anticancer Activity and Cytotoxicity Studies
The acrylate moiety is recognized as a valuable scaffold in the design of potential anticancer agents. Its chemical reactivity and ability to be readily functionalized make it a versatile starting point for the synthesis of diverse molecular architectures aimed at interacting with cancer-specific cellular machinery.
Apoptosis Induction and Caspase Pathway Activation Research
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Acrylate derivatives have been shown to trigger this process in cancer cells. For example, a potent methyl acrylate ester derivative was found to significantly increase apoptosis in MCF-7 breast cancer cells. rsc.org This was evidenced by a substantial increase in the percentage of apoptotic cells, rising from 0.38% in untreated cells to 14.55% in the early apoptotic stage and from 0.24% to 23.28% in the late apoptotic stage in treated cells. rsc.org
The apoptotic activity of this methyl acrylate derivative was further elucidated by examining its effect on key regulatory proteins. The compound was observed to upregulate the expression of the pro-apoptotic protein p53 by 6.18-fold and the pro-apoptotic protein Bax by 3.99-fold compared to untreated control cells. rsc.org Concurrently, it decreased the level of the anti-apoptotic protein Bcl-2 by 0.38-fold. rsc.org This modulation of apoptotic regulators resulted in a 10.5-fold increase in the Bax/Bcl-2 ratio, strongly indicating the induction of the intrinsic mitochondrial apoptotic pathway. rsc.org
Another study on a 3-(4-chlorophenyl) acrylic acid derivative demonstrated its ability to induce apoptosis in MDA-MB-231 cells. nih.gov Treatment with this compound led to an increase in early primary apoptosis from 0.69% to 8.09% and late-secondary apoptosis from 0.24% to 12.62%. nih.gov While specific studies on this compound are lacking, these findings for related acrylate compounds suggest that this chemical class can effectively induce apoptosis in cancer cells through the modulation of critical cell death pathways.
The following table provides an overview of the apoptotic effects of certain acrylate derivatives.
| Compound | Cell Line | Apoptotic Effect | Mechanism | Reference |
| Methyl Acrylate Ester Derivative | MCF-7 | 49.27-fold increase in apoptotic cells | Upregulation of p53 and Bax, downregulation of Bcl-2 | rsc.org |
| 3-(4-chlorophenyl) Acrylic Acid Derivative | MDA-MB-231 | Increased early and late apoptosis | Not specified | nih.gov |
Enzymatic Inhibition and Molecular Target Research
The biological activity of acrylate derivatives is often linked to their ability to interact with and inhibit specific enzymes or modulate metabolic pathways. The electrophilic nature of the acrylate Michael acceptor makes it a candidate for covalent interaction with nucleophilic residues in enzyme active sites.
c-Jun NH2-terminal Kinase (JNK) Inhibition Studies (for Ethyl 3-amino-3-ethoxyacrylate hydrochloride)
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress signals and are implicated in various diseases, including cancer and inflammatory disorders. nih.gov As such, JNKs are considered important therapeutic targets. The development of small molecule inhibitors of JNK is an active area of research.
While there is no specific research available on ethyl 3-amino-3-ethoxyacrylate hydrochloride as a JNK inhibitor, the general scaffold of amino acrylates presents interesting possibilities for kinase inhibition. Many known kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the kinase hinge region, and substituted appendages that occupy hydrophobic pockets in the ATP-binding site. nih.gov A molecule like ethyl 3-amino-3-ethoxyacrylate hydrochloride possesses a flexible amino acrylate backbone that could potentially be elaborated with appropriate pharmacophoric groups to target the JNK active site. The amino group could serve as a key hydrogen bond donor or acceptor, while the ethoxy and ethyl ester groups could be modified to optimize interactions with hydrophobic regions of the enzyme.
The design of JNK inhibitors often involves creating structures that can compete with ATP for binding to the kinase. nih.gov The development of inhibitors with an amino acrylate scaffold, such as derivatives of ethyl 3-amino-3-ethoxyacrylate hydrochloride, could represent a novel approach to achieving potent and selective JNK inhibition, though this remains a hypothetical consideration without direct experimental evidence.
Modulation of Enzyme Activity and Metabolic Pathways
The acrylate scaffold is a versatile Michael acceptor, a chemical feature that allows it to react with nucleophilic residues, such as cysteine, in the active sites of various enzymes, leading to their inhibition. This reactivity is a key aspect of the biological activity of many acrylate-containing compounds.
Enzyme-catalyzed reactions are also employed in the synthesis and functionalization of acrylate esters, highlighting the interaction of these compounds with enzymatic systems. For example, lipases have been used to catalyze the synthesis of β-amino esters through the Michael addition of amines to acrylates. nih.gov This demonstrates that enzymes can recognize and process acrylate substrates.
Materials Science and Polymer Chemistry Research Applications of Ethyl 3 Ethoxyacrylate
Functional Polymer Development
Ethyl 3-ethoxyacrylate, as a functionalized acrylate (B77674) monomer, possesses the chemical structure necessary for polymerization and incorporation into polymer chains. The presence of both an acrylate group, which is susceptible to radical polymerization, and an ethoxy group suggests its potential use in creating polymers with tailored properties such as polarity, solubility, and adhesion. sfdchem.com
Acrylic Resins for Coatings, Adhesives, and Sealants
Acrylic resins are a cornerstone of the coatings, adhesives, and sealants industries due to their durability, transparency, and resistance to environmental degradation. specialchem.com These resins are polymers or copolymers of acrylic acid, methacrylic acid, and their esters. The specific monomer composition is selected to achieve desired properties like hardness, flexibility, and adhesion. dic-global.com
While this compound fits the profile of a monomer that could be used in such formulations, specific research detailing its performance characteristics when polymerized or copolymerized for these applications is not prominent in publicly available literature. Generally, acrylate monomers are selected to impart characteristics such as:
Adhesion: The ester and ether functionalities can promote adhesion to various substrates.
Flexibility and Hardness: The length and structure of the side chains influence the glass transition temperature (Tg) of the resulting polymer, which dictates its flexibility and hardness. specialchem.com
Weather Resistance: Acrylic backbones are known for their excellent resistance to UV radiation and weathering. solventborneacrylics.com
The incorporation of an ethoxy group, as in this compound, could potentially enhance solubility in specific solvent systems or modify the surface properties of the final coating or adhesive. However, without specific studies, its effect relative to more common acrylic monomers like ethyl acrylate or butyl acrylate remains theoretical.
Polymers with Enhanced Thermal Stability and Mechanical Strength
The thermal and mechanical properties of acrylic polymers are dictated by the monomer structure, polymer architecture, and the presence of cross-linking agents. Research into enhancing these properties often involves creating copolymers with bulky side groups or introducing functionalities that promote strong intermolecular interactions. researchgate.netresearchgate.net For instance, studies on other acrylate copolymers have shown that incorporating monomers with rigid structures can increase the thermal stability of the resulting material. mdpi.com
There is a lack of specific research data on the synthesis of polymers from this compound with a focus on achieving enhanced thermal stability or mechanical strength. The linear ethoxy side chain is not inherently rigid and would not be expected to significantly increase the thermal degradation temperature compared to standard acrylates without further modification or copolymerization with more robust monomers.
Biomedical Materials Engineering
Polymers based on acrylate and methacrylate (B99206) esters are widely investigated for biomedical applications due to their biocompatibility and tunable properties. They are often used to create hydrogels and other biocompatible structures.
Tissue Engineering Scaffolds
Ideal tissue engineering scaffolds provide a three-dimensional matrix that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix. nih.gov Hydrogels made from polymers like poly(ethylene glycol) diacrylate (PEGDA) are often used for this purpose because of their high water content and tunable mechanical properties. nih.gov
While the acrylate functionality of this compound allows for its potential inclusion in such polymer networks, there is no specific evidence in the reviewed literature of its use in the fabrication of tissue engineering scaffolds. Research in this area tends to focus on monomers that are well-characterized for their biocompatibility and ability to form hydrogels with specific mechanical and biological properties. nist.govmdpi.com
Drug Delivery System Components
Polymeric nanoparticles, micelles, and hydrogels are extensively used as components in drug delivery systems to control the release and targeting of therapeutic agents. mdpi.comsemanticscholar.org Poly(alkylcyanoacrylates), a related class of materials, have been investigated as biodegradable nanoparticles for drug delivery. nih.gov These systems leverage the polymer's properties to encapsulate drugs and release them over time or in response to specific stimuli.
The potential for this compound to be used in drug delivery systems would depend on the biocompatibility and degradation profile of its corresponding polymer. Currently, there are no specific research findings detailing the synthesis or evaluation of poly(this compound) for drug delivery applications.
Optical and Electronic Material Applications
Surface Modification and Adhesion Properties Research
The incorporation of functional monomers into polymer chains is a fundamental strategy in materials science for tailoring the surface properties and enhancing the adhesion of coatings, adhesives, and films. This compound, with its distinct chemical structure featuring an acrylate group for polymerization, an ethyl ester, and an ethoxy group, is a monomer of interest for such applications. Research in this area focuses on how the inclusion of this monomer into a polymer backbone can modify surface characteristics like wettability and surface energy, and improve adhesive performance, including peel strength and tack.
While specific extensive research dedicated solely to this compound's role in surface modification is specialized, the principles of its application can be understood through the broader context of acrylate polymer chemistry. The ethoxy and ethyl ester functionalities are anticipated to influence the polymer's polarity, flexibility, and intermolecular interactions, which are critical determinants of surface and adhesive behaviors.
Detailed Research Findings
Research into functional acrylate monomers generally follows a path of synthesis, copolymerization, and characterization. When a monomer like this compound is incorporated into a polymer formulation, for instance, in the development of a pressure-sensitive adhesive (PSA), its impact is evaluated through several key performance metrics.
Surface Energy Modification:
The surface energy of a polymer dictates how it interacts with other materials, influencing wetting and adhesion. tstar.com Most industrial polymers have low surface energy, which can lead to poor adhesion. researchgate.net The inclusion of polar functional groups, such as the ester and ether groups in this compound, is a common method to increase a polymer's surface energy. A higher surface energy generally allows for better wetting of a substrate, which is a prerequisite for strong adhesion. nih.gov
Researchers can quantify this change using contact angle measurements. By measuring the contact angle of various liquids (like water and diiodomethane) on the surface of a polymer film, the surface energy and its polar and disperse components can be calculated. It is hypothesized that incorporating this compound into a non-polar polymer backbone (like that of a styrene (B11656) or simple acrylate polymer) would increase the polar component of its surface energy.
The table below illustrates typical changes in surface energy observed when functional monomers are incorporated into a polymer matrix, demonstrating the principle by which this compound would be expected to perform.
| Polymer System | Functional Monomer Content (%) | Water Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|---|
| Base Acrylic Copolymer | 0 | 85 | 35.0 |
| Acrylic Copolymer + Monomer A | 10 | 72 | 40.5 |
| Acrylic Copolymer + Monomer B | 10 | 68 | 42.7 |
This table presents illustrative data based on common findings in acrylic polymer research to demonstrate the expected effect of adding a polar functional monomer. Monomers A and B are representative of polar acrylates.
Adhesion Properties:
The performance of an adhesive is typically characterized by three main properties: tack, peel strength, and shear resistance. mdpi.com The chemical composition of the adhesive polymer is a primary factor influencing these characteristics. nih.gov The introduction of a monomer like this compound can influence the viscoelastic properties of the adhesive, which in turn dictates its performance. nih.gov
Peel Strength: This measures the force required to remove an adhesive tape from a substrate. The polarity and chain flexibility introduced by the ethoxy group of this compound could enhance interactions with polar substrates (like metals and certain plastics), thereby increasing peel strength. dibonaplastics.com
Tack: This refers to the initial "stickiness" of the adhesive upon light contact. Monomer composition affects the glass transition temperature (Tg) of the polymer, which is crucial for tack.
Shear Resistance: This is a measure of the adhesive's internal cohesive strength. While adding polar groups can improve adhesion, it can sometimes affect cohesion, requiring a careful balance in the formulation.
The following table shows representative data from studies on acrylic PSAs, indicating how peel adhesion can be tuned by modifying the copolymer composition.
| PSA Formulation | Functional Monomer | Content (wt%) | Peel Strength (N/25 mm) | Failure Mode |
|---|---|---|---|---|
| F1 (Control) | None | 0 | 5.8 | Cohesive |
| F2 | Functional Acrylate | 5 | 8.2 | Adhesive |
| F3 | Functional Acrylate | 10 | 10.5 | Adhesive |
This table provides typical research data for acrylic pressure-sensitive adhesives (PSAs) to illustrate the impact of a functional monomer on peel strength. The "Functional Acrylate" is used as a stand-in to represent the class of monomers to which this compound belongs.
Agrochemical Research and Formulation Development Utilizing Ethyl 3 Ethoxyacrylate
Intermediate in Pesticide Synthesis
Ethyl 3-ethoxyacrylate serves as a valuable building block in the synthesis of various agrochemicals, particularly fungicides. Its chemical structure, featuring both an acrylate (B77674) and an ethoxy group, provides reactive sites for the construction of more complex molecules with desired pesticidal activities. The unique reactivity of this compound makes it an important precursor for creating diverse heterocyclic compounds, which are fundamental to many biologically active molecules. nbinno.com
One of the notable applications of compounds structurally related to this compound is in the synthesis of strobilurin fungicides. These fungicides are a significant class of agricultural chemicals known for their broad-spectrum activity. nih.gov For instance, in the synthesis of the fungicide pyraclostrobin (B128455), a patent mentions the use of "ethyl propenoate" (a synonym for the closely related ethyl acrylate) as a cyclization reagent in one of the key steps. google.com This highlights the role of the acrylate moiety in forming the core structure of such fungicides. The general synthetic pathway often involves the reaction of a substituted phenylhydrazine (B124118) with an acrylate derivative to form a pyrazole (B372694) ring, a central component of many modern fungicides. google.comnih.gov
While direct and explicit documentation detailing the use of this compound in the synthesis of a wide range of commercially available pesticides is not extensively published in public literature, its structural motifs are present in many patented chemical structures for potential agrochemicals. The β-methoxyacrylate unit, structurally analogous to the β-ethoxyacrylate structure of this compound, is a crucial pharmacophore in numerous commercial fungicides. nih.gov This structural similarity underscores the potential of this compound as a valuable intermediate for the synthesis of novel fungicidal compounds.
Development of Herbicides and Insecticides
The application of this compound as a direct intermediate in the synthesis of commercialized herbicides and insecticides is not as prominently documented as its role in fungicide development. However, the broader class of acrylate derivatives and related compounds are actively explored in the discovery of new herbicidal and insecticidal molecules.
In herbicide research, for example, derivatives of β-phenylalanine, which can be synthesized from precursors structurally similar to this compound, have been investigated for their phytotoxic properties. nih.gov Furthermore, novel phenylpyrazole derivatives incorporating strobilurin-like moieties have been designed and synthesized, exhibiting herbicidal properties. nih.gov Given that strobilurin synthesis can involve acrylate precursors, this suggests an indirect pathway through which this compound could contribute to herbicide development.
In the realm of insecticide development, research has focused on introducing the β-methoxyacrylate pharmacophore, which is structurally related to this compound, into other chemical scaffolds known for insecticidal activity, such as pyrazolines. nih.gov This has led to the discovery of new compounds with both fungicidal and insecticidal properties. The synthesis of some new oxopropylthiourea compounds, evaluated as insect growth regulators, also involves multi-step reactions where acrylate-like structures could potentially be used as starting materials or intermediates. rsc.org
The following table provides a summary of research on related acrylate derivatives in the development of herbicides and insecticides, illustrating the potential utility of the structural class to which this compound belongs.
| Research Area | Compound Class | Investigated Activity | Key Findings |
| Herbicide Development | Phenylpyrazole derivatives with strobilurin moieties | Herbicidal activity against Amaranthus retroflexus | Several synthesized compounds showed good inhibition. nih.gov |
| Insecticide Development | β-Methoxyacrylate-containing N-acetyl pyrazoline derivatives | Fungicidal and insecticidal activities | A lead compound was identified with significant fungicidal and insecticidal properties. nih.gov |
| Insecticide Development | New oxopropylthiourea compounds | Insect growth regulators | Variation in response was observed against the treated strain of S. littoralis. rsc.org |
Formulation Stability and Efficacy Enhancement
Beyond its role in the synthesis of active ingredients, the acrylate functional group, as found in this compound, is significant in the development of advanced pesticide formulations. Acrylate-based polymers and copolymers are utilized to improve the stability and enhance the efficacy of agrochemical products. directresearchpublisher.org These polymers can be engineered to create controlled-release formulations, protect active ingredients from environmental degradation, and improve the adhesion and spreading of the pesticide on plant surfaces.
One of the key challenges in pesticide formulation is the degradation of active ingredients due to environmental factors such as UV radiation. Research has shown that encapsulating pesticides in acrylate-type polymeric nanoparticles can significantly improve their photostability. researchgate.net For instance, emamectin (B195283) benzoate, a potent insecticide with poor photostability, showed greatly improved stability when copolymerized with butyl acrylate and methyl methacrylate (B99206). researchgate.net Similarly, microencapsulation of pyraclostrobin using a stimuli-responsive poly(2-dimethylamino-ethylmethacrylate)-grafted chitosan (B1678972) has been shown to enhance its photostability. nih.govnih.gov
Controlled-release formulations are another area where acrylate-based polymers play a crucial role. These formulations aim to release the active ingredient slowly over time, which can prolong its efficacy, reduce the required application frequency, and minimize environmental contamination. bombaytechnologist.in Acrylic-based hydrogels have been developed for the controlled release of pesticides and micronutrients. researchgate.net The release characteristics of these hydrogels can be tailored by adjusting the polymer composition, making them responsive to environmental triggers such as pH. researchgate.netscilit.com
The table below summarizes research findings on the use of acrylate-based polymers in enhancing pesticide formulation stability and efficacy.
| Formulation Strategy | Polymer System | Pesticide | Key Improvement |
| Photostability Enhancement | Polyacrylate nanoparticles | Emamectin benzoate | Greatly improved photostability and better insecticidal effects than the control. researchgate.net |
| Photostability Enhancement | Poly(2-dimethylamino-ethylmethacrylate)-grafted chitosan microcapsules | Pyraclostrobin | Dramatically improved photostability under UV irradiation. nih.govnih.gov |
| Controlled Release | Acrylic-based copolymeric hydrogels | Cypermethrin | pH-responsive release characteristics. researchgate.net |
| Controlled Release | Lignin and polyacrylic acid composite porous hydrogels | Paraquat, β-cyfluthrin, cyhalofop-butyl | Efficient material for controlled release systems in agriculture. ncsu.edu |
While specific studies focusing solely on this compound as a formulation adjuvant are limited, the extensive research on structurally related acrylate polymers and copolymers clearly demonstrates the importance of the acrylate functional group in modern agrochemical formulations.
Computational and Theoretical Chemistry Studies of Ethyl 3 Ethoxyacrylate
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in the study of organic reactions, allowing for the detailed exploration of reaction mechanisms. mdpi.com For molecules like Ethyl 3-ethoxyacrylate, DFT can be used to map out the potential energy surfaces of synthetic routes, providing a deeper understanding of reaction feasibility and kinetics.
DFT calculations are instrumental in analyzing the energy profiles of chemical reactions. pku.edu.cn By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction pathway can be constructed. mdpi.com This analysis helps in identifying the most energetically favorable route for the synthesis of this compound. For instance, in reactions involving related acrylate (B77674) compounds, DFT has been used to determine whether a reaction proceeds through a concerted or stepwise mechanism by comparing the energies of the respective pathways. pku.edu.cn The solvent effect, which can significantly influence reaction energetics, can also be incorporated into these models using techniques like the self-consistent reaction field (SCRF). researchgate.net
Below is an illustrative data table showing a hypothetical energy profile for a reaction step in the synthesis of an acrylate derivative, as would be determined by DFT calculations.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials at baseline energy |
| Transition State 1 | +21.7 | Energy barrier for the first step (rate-determining) |
| Intermediate | -5.2 | A metastable species formed after the first step |
| Transition State 2 | +15.3 | Energy barrier for the second step |
| Products | -18.9 | Final products at a lower energy state, indicating an exothermic reaction |
This table is a generalized representation of data obtained from DFT calculations for reaction pathway analysis.
A crucial aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT is used to optimize the geometry of these transient structures. researchgate.netresearchgate.net Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. researchgate.net Computational models can predict activation energies with a mean absolute error that can be as low as 0.15-0.19 eV (approximately 3.5-4.4 kcal/mol) for certain reaction classes. For reactions involving acrylate esters, DFT calculations have been employed to predict activation barriers, showing that factors like alkyl substitution can influence reactivity. researchgate.net These predictions are invaluable for optimizing reaction conditions to improve yield and efficiency.
The following table demonstrates the type of data generated when predicting activation energies for a reaction.
| Reaction | Method/Basis Set | Solvent | Predicted Activation Energy (kcal/mol) |
| Anionic Polymerization Initiation | B3LYP/6-31G | Gas Phase | 3.31 |
| Anionic Polymerization Initiation | B3LYP/6-31G | Toluene | 2.15 |
| OH Radical Addition | MPWB1K/6-311+G(3df,2p) | Gas Phase | -1.60 (Barrierless) |
Data is illustrative, based on findings for related acrylate systems. researchgate.netresearchgate.net Negative activation energy indicates a barrierless reaction.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. nih.gov For compounds like this compound, these methods are vital for predicting and analyzing potential interactions with biological macromolecules, such as proteins, which is a cornerstone of computer-aided drug design. nih.gov
Predicting the binding affinity between a small molecule (ligand) and a protein is a critical step in drug discovery. nih.gov Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand when bound to a protein target. Scoring functions then estimate the binding affinity, typically expressed as a binding free energy (ΔG) or an inhibition constant (Ki). rowansci.com
Deep learning models and other machine learning approaches have shown increasing promise in accurately predicting protein-ligand binding affinity, sometimes achieving a root-mean-squared error (RMSE) of around 1.0–1.8 log units on benchmark datasets like PDBbind. nih.govrsc.org These methods can use 2D ligand representations or 3D structural information of the protein-ligand complex to make predictions. arxiv.org For a molecule like this compound, these computational approaches could screen potential protein targets and prioritize experimental testing.
The table below shows a hypothetical output from a docking and binding affinity prediction study.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) |
| Kinase A | -7.8 | -8.2 | 1.5 µM |
| Protease B | -6.5 | -6.9 | 12.0 µM |
| Receptor C | -9.1 | -9.5 | 250 nM |
This table represents typical predictive data from molecular docking and binding affinity calculations.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods can accelerate SAR studies by building predictive models. Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to derive a mathematical relationship with biological activity. mdpi.com
For this compound, computational SAR would involve generating a library of virtual derivatives by modifying specific functional groups. DFT-derived descriptors, such as electrostatic potential, dipole moment, and frontier molecular orbital energies, could then be calculated for each derivative. mdpi.com By correlating these descriptors with known activity data, a predictive QSAR model can be built to guide the synthesis of more potent and selective analogs. researchgate.net
| Derivative Modification | Change in Lipophilicity (ΔlogP) | Change in Dipole Moment (Δμ) | Predicted Relative Activity |
| Replace ethyl ester with methyl ester | -0.5 | -0.1 D | 0.9x |
| Replace ethoxy with methoxy | -0.5 | -0.2 D | 0.8x |
| Add chloro group to vinyl carbon | +0.7 | +0.4 D | 1.5x |
| Add hydroxyl group to ethyl chain | -0.7 | +0.6 D | 0.5x |
This table provides a hypothetical example of how computational SAR analysis can guide the modification of a lead compound.
Spectroscopic Data Prediction and Validation (e.g., NMR, IR, MS)
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules. These predictions are essential for validating experimental results, identifying unknown compounds, and interpreting complex spectra.
For this compound, DFT and other quantum chemistry methods can be used to calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. researchgate.net
Mass Spectrometry (MS) data can also be computationally modeled. For instance, the collision cross-section (CCS), a measure of an ion's shape in the gas phase, can be predicted for different adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu Comparing these predicted values with experimental data from ion mobility-mass spectrometry can greatly increase confidence in compound identification.
The following table shows predicted mass spectrometry data for this compound from the PubChemLite database. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 145.08592 | 129.8 |
| [M+Na]⁺ | 167.06786 | 137.1 |
| [M+K]⁺ | 183.04180 | 137.4 |
| [M+NH₄]⁺ | 162.11246 | 151.5 |
| [M-H]⁻ | 143.07136 | 130.1 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Conformational Analysis and Stereochemical Prediction
Computational and theoretical chemistry studies focusing specifically on the conformational analysis and stereochemical prediction of this compound are not extensively available in publicly accessible research literature. The conformational landscape of a molecule like this compound is determined by the rotational barriers around its single bonds. For a comprehensive analysis, various computational methods, such as Density Functional Theory (DFT) or ab initio calculations, would be employed to explore the potential energy surface of the molecule. This process would involve systematically rotating the key dihedral angles to identify stable conformers and the transition states that separate them.
This compound possesses several rotatable single bonds that would be the focus of such a study. These include the bonds within the two ethyl groups and the bond connecting the ethoxy group to the acrylate backbone. The rotation around these bonds would give rise to a number of potential conformers with varying energies. The relative energies of these conformers would determine their populations at a given temperature.
A thorough computational analysis would typically generate data on the optimized geometries of the stable conformers, their relative energies, and the energy barriers for interconversion between them. This information would allow for the prediction of the most stable conformation of the molecule in the gas phase. Factors such as intramolecular hydrogen bonding and steric hindrance would play a crucial role in determining the preferred conformations.
While specific research findings on this compound are not readily found, studies on structurally related acrylate esters can provide some insights. For instance, in other acrylates, the planarity of the acrylate moiety is often a key factor in determining conformational preferences, as it allows for maximum conjugation. The orientation of the ethyl groups would be a balance between minimizing steric interactions and optimizing any potential weak intramolecular interactions.
Due to the lack of specific computational studies, a detailed data table of conformer energies and dihedral angles for this compound cannot be provided at this time. Such a table would be the direct output of dedicated quantum chemical calculations.
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Validation
Chromatographic methods are indispensable for separating Ethyl 3-ethoxyacrylate from starting materials, byproducts, and other impurities, thereby allowing for its accurate quantification and purity validation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of acrylate (B77674) compounds. e3s-conferences.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. semanticscholar.org Detection is commonly achieved using a diode-array detector (DAD), which can monitor the analyte at a specific UV wavelength. e3s-conferences.org The method's parameters, including mobile phase composition, flow rate, and column temperature, are optimized to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds like this compound. d-nb.info The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column (e.g., a 5% phenyl methyl siloxane column). d-nb.info The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, effectively a molecular fingerprint. jmaterenvironsci.com The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that confirms its identity. nih.gov Purity is determined by integrating the peak area of the analyte relative to the total area of all detected peaks.
| Parameter | GC-MS Method for this compound Purity |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-300 m/z |
| Expected Result | A primary peak at a specific retention time with a mass spectrum matching this compound. Purity is calculated as >99% based on peak area normalization. |
Spectroscopic Techniques (e.g., ¹H/¹³C NMR, FTIR) for Structural Confirmation
Spectroscopic techniques are crucial for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment. The spectrum of this compound is expected to show distinct signals for the protons of the two ethyl groups and the vinyl protons, with characteristic chemical shifts (δ) and splitting patterns (multiplicity).
¹³C NMR spectroscopy detects the different carbon atoms in the molecule. The spectrum for this compound will display unique resonances for the carbonyl carbon, the vinylic carbons, and the carbons of the two separate ethyl groups. chemicalbook.com The positions of these signals are indicative of the carbon's hybridization and bonding environment. libretexts.org
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key absorptions include a strong peak for the C=O (ester) stretch, peaks for the C=C (alkene) stretch, and strong bands for the C-O (ether and ester) stretches. spectroscopyonline.com
Advanced Characterization for Catalyst-Compound Interactions (e.g., BET, XPS)
In syntheses involving catalysts, understanding the interaction between the catalyst surface and the reacting compounds is vital for optimizing the reaction. nbinno.com
Brunauer-Emmett-Teller (BET) analysis is a technique used to measure the specific surface area of a material. For heterogeneous catalysts used in the synthesis of acrylates, a higher surface area generally provides more active sites for the reaction to occur, which can lead to higher yields and reaction rates. By measuring the BET surface area, researchers can correlate the physical properties of the catalyst with its performance.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidative) states of the elements on the surface of a catalyst. mdpi.comresearchgate.net For instance, if this compound is synthesized via a palladium-catalyzed addition of ethanol (B145695) to ethyl propiolate, XPS could be used to analyze the palladium catalyst before and after the reaction. rsc.org Changes in the binding energy of the Pd electrons could indicate the formation of catalyst-substrate intermediates or catalyst deactivation, providing insight into the reaction mechanism at a molecular level. researchgate.net
In-situ Monitoring Techniques for Reaction Progress
In-situ monitoring allows for the real-time analysis of a chemical reaction as it happens, without the need for sampling. mt.com This provides valuable data on reaction kinetics, the formation of intermediates, and the point of reaction completion.
For the synthesis of this compound, techniques like in-situ FTIR or Raman spectroscopy can be employed. dntb.gov.ua A probe is inserted directly into the reaction vessel, continuously collecting spectra. For example, in a reaction to form this compound, one could monitor the disappearance of a key vibrational band from a starting material (e.g., the C≡C stretch of an alkyne precursor) while simultaneously tracking the appearance and increase in intensity of the characteristic C=O stretch of the this compound product. This data allows for precise determination of reaction endpoints and optimization of parameters like temperature and catalyst loading. bohrium.com
Emerging Research Frontiers and Future Perspectives
Novel Catalytic Systems for Enhanced Efficiency
The pursuit of more efficient and environmentally benign methods for synthesizing Ethyl 3-ethoxyacrylate is a key area of research. Traditional synthesis routes, such as the substitution reaction between ethyl bromoacetate (B1195939) and triethyl orthoformate, are well-documented but often come with challenges related to yield and purity that researchers aim to overcome. nbinno.com
Recent advancements in catalysis offer promising solutions. For instance, a patented method for producing the related compound ethyl 3-ethoxypropanoate highlights the use of strong acid catalysts, including hydrochloric acid, sulfuric acid, and sulfonic acid-type ion exchange resins, to catalyze the addition of ethanol (B145695) to ethyl acrylate (B77674) with over 90% efficiency. google.com Another synthesis route for this compound itself employs potassium bisulfate or sodium bisulfate as an acid catalyst. google.com The development of heterogeneous catalysts, such as cationic exchange resins packed in distillation columns, is also proving effective for the synthesis of related acrylates, offering advantages in catalyst separation and reuse. researchgate.net
Looking forward, the development of novel catalyst classes, such as geminal-atom catalysts (GACs) featuring dual metal cores (e.g., copper ions), could revolutionize the production of fine chemicals. sciencedaily.com These systems are designed for greater efficiency, selectivity, and recoverability, potentially lowering the carbon footprint of chemical reactions significantly. sciencedaily.com While not yet applied specifically to this compound, their success in other complex syntheses suggests a promising future direction. sciencedaily.com
| Catalyst Type | Example(s) | Application/Reaction | Key Advantages |
|---|---|---|---|
| Strong Acid Catalysts | Sulfuric Acid, Sulfonic Acid-Type Ion Exchange Resins | Addition of ethanol to ethyl acrylate | High efficiency (>90%) |
| Acid Catalysts | Potassium Bisulfate, Sodium Bisulfate | Synthesis of this compound | Used in multi-step synthesis |
| Heterogeneous Catalysts | Cationic Exchange Resin | Synthesis of ethyl acrylate | Ease of separation and reuse |
| Homogeneous Catalysts | Iodine-promoted Mo(CO)6 | Hydrocarbonylation of ethylene (B1197577) to propionic acid | Low-temperature and low-pressure operation |
| Geminal-Atom Catalysts (GACs) | Dual Copper Ion Core Catalysts | General cross-coupling reactions | High efficiency, recoverability, low carbon footprint |
Development of Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a powerful strategy in modern organic synthesis. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecular structures from simple precursors. nih.gov
While specific MCRs involving this compound are an emerging area, the reactivity of the acrylate functional group makes it an ideal candidate for such processes. Research on other alkyl acrylates has demonstrated the feasibility of phosphine-catalyzed three-component reactions involving an aldehyde and a dialkyl malonate. nih.gov These reactions proceed through a Morita-Baylis-Hillman addition followed by a Michael addition, creating highly functionalized molecules in a one-pot procedure. nih.gov
The development of similar MCRs for this compound could provide rapid access to a diverse range of complex chemical structures. This would be particularly valuable in the creation of libraries of novel compounds for screening in pharmaceutical and materials science applications, streamlining the discovery process and reducing waste compared to traditional multi-step synthetic routes.
Exploration of New Biological Targets and Therapeutic Applications
This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules. nbinno.comnbinno.com Its utility stems from its structure, which can be seen as a stable, protected form of 3-formylpropanoate, making it a manageable precursor for intricate synthetic pathways. nbinno.com
The compound is a valuable building block for creating diverse heterocyclic compounds, which form the core of many therapeutic agents. nbinno.com For example, it has been used in the synthesis of drugs such as levofloxacin (B1675101) and ciprofloxacin (B1669076) hydrochloride. google.com The acrylate moiety is a known Michael acceptor, a feature often exploited in the synthesis of pharmaceutical intermediates. wikipedia.org
Future research is likely to focus on leveraging this compound to access novel heterocyclic scaffolds. By designing new synthetic routes that incorporate this versatile intermediate, chemists can explore uncharted chemical space, potentially leading to the discovery of molecules that interact with new biological targets. This could pave the way for the development of new classes of drugs for a wide range of diseases.
Advancements in Green Chemistry for Industrial Processes
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the industrial production of chemicals like this compound. yale.eduepa.gov This paradigm shift focuses on sustainability through waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents. yale.eduessentialchemicalindustry.orgsigmaaldrich.com
In the context of acrylate production, green chemistry encourages the move away from petrochemical feedstocks towards bio-based raw materials. essentialchemicalindustry.org Furthermore, there is a strong emphasis on designing processes that are more energy-efficient, for instance, by operating at ambient temperature and pressure where possible. essentialchemicalindustry.org
A patented preparation method for this compound explicitly highlights its green chemistry credentials. google.com The process is noted for using inexpensive and readily available raw materials, employing mild reaction conditions, and generating less waste. google.com Key features include the ability to recover the organic base and recycle the solvent, making it an environmentally friendly and low-cost green synthesis technology suitable for industrial-scale production. google.com Future advancements will likely involve further optimization of such processes, potentially incorporating biocatalysis or flow chemistry to enhance sustainability and reduce the environmental footprint of manufacturing. google.com
| Green Chemistry Principle | Application in Acrylate Synthesis | Potential Benefit |
|---|---|---|
| Prevention of Waste | Designing one-pot or multicomponent reactions. | Reduces by-products and separation steps. |
| Atom Economy | Addition reactions (e.g., Michael addition). | Maximizes incorporation of reactants into the final product. |
| Use of Catalysis | Employing recoverable and reusable catalysts (e.g., ion exchange resins). | Reduces waste compared to stoichiometric reagents. epa.gov |
| Safer Solvents & Auxiliaries | Using recyclable solvents or minimizing solvent use altogether. | Reduces environmental impact and operational costs. google.com |
| Design for Energy Efficiency | Developing reactions that proceed under mild conditions (lower temperature/pressure). | Lowers energy consumption and associated costs. google.com |
| Use of Renewable Feedstocks | Exploring bio-based sources for ethanol and acrylic acid precursors. | Reduces reliance on finite fossil fuels. essentialchemicalindustry.org |
Integration of AI and Machine Learning in Reaction Prediction and Optimization
Q & A
Q. What are the primary synthesis routes for Ethyl 3-ethoxyacrylate, and what are their yields?
this compound can be synthesized via two main routes:
- Route 1 : Reaction of 3,3-diethoxypropionic acid ethyl ester under controlled conditions, achieving a yield of ~92%.
- Route 2 : Condensation of ethanol with ethyl propiolate, yielding ~93% . Both methods require purification via distillation or chromatography to isolate the product. Analytical validation (e.g., NMR, GC-MS) is recommended to confirm purity and structural integrity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Use of local exhaust ventilation to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Emergency measures : Immediate decontamination with water for skin exposure and medical consultation for persistent irritation . Note: The compound is classified as a Class 9 hazardous material for air transport (UN 3334), requiring compliance with IATA regulations .
Q. How can researchers validate the purity and identity of synthesized this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks corresponding to the ethoxy (δ ~1.3–1.5 ppm) and acrylate (δ ~5.8–6.5 ppm) groups.
- GC-MS : Molecular ion peak at m/z 144.17 (C₇H₁₂O₃) .
Advanced Research Questions
Q. What catalytic mechanisms enhance the dehydration of ethyl 3-hydroxypropionate (3-HP) to this compound?
- TiO₂-based catalysis : Solid acid catalysts like TiO₂ facilitate dehydration of ethyl 3-HP to ethyl acrylate intermediates, achieving ~98% conversion under reactive distillation.
- Key considerations : Catalyst regeneration (e.g., via riser reactors) to mitigate carbon deposition and maintain activity .
- Competing pathways : Monitor for esterification byproducts (e.g., diethyl ether) using in-situ FTIR or mass spectrometry .
Q. How can competing reaction pathways be minimized during this compound synthesis?
- Optimized reaction conditions :
- Temperature control : Maintain 130–135°C to favor acrylate formation over side reactions (e.g., polymerization).
- Solvent selection : Anhydrous ethanol minimizes hydrolysis of intermediates .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound derivatives?
- Systematic benchmarking : Compare catalyst performance (e.g., TiO₂ vs. zeolites) under identical conditions (temperature, solvent, substrate ratio).
- Advanced characterization : Employ BET surface area analysis and XPS to correlate catalyst morphology with activity .
- Data normalization : Report yields relative to theoretical maxima and account for mass balance discrepancies .
Q. How can this compound be functionalized for pharmaceutical applications?
- Example : Reaction with cyclopropylamine at 5–10°C yields ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate, a precursor for quinolone antibiotics.
- Key steps :
- Dropwise addition of amines to avoid exothermic side reactions.
- Purification via flash chromatography (hexane:ethyl acetate gradient) .
Methodological Design and Data Analysis
Q. What experimental frameworks are recommended for studying this compound’s reactivity?
- Case study approaches : Combine single-case (e.g., kinetic studies) and multiple-case designs (e.g., solvent screening) to balance depth and generalizability .
- In-situ analytics : Use ReactIR or inline NMR to track intermediate formation and reaction progress .
Q. How should researchers address ethical and safety reporting in publications involving hazardous intermediates like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
